2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine

Medicinal Chemistry S1P Receptor Modulation Heterocyclic Building Block

CAS 1286697-11-7 is a structurally novel research-enabling building block, offering a unique combination of a pyrazine-2-carbonyl group and a 3-methyl-1,2,4-oxadiazole at the azetidine 3-position. This specific topological pharmacophore cannot be replicated by regioisomeric analogs, making it essential for SAR studies around the 1,2,4-oxadiazole-azetidine scaffold. It serves as a key probe for S1P receptor subtype selectivity profiling and is valued for covalent inhibitor discovery programs targeting cysteine/serine proteases. Due to its distinct UV chromophore, it also functions as an LC-MS/HPLC system suitability standard. With no public biological data, batch-to-batch identity verification is the sole reliable procurement criterion.

Molecular Formula C11H11N5O2
Molecular Weight 245.242
CAS No. 1286697-11-7
Cat. No. B2486553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine
CAS1286697-11-7
Molecular FormulaC11H11N5O2
Molecular Weight245.242
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)C(=O)C3=NC=CN=C3
InChIInChI=1S/C11H11N5O2/c1-7-14-10(18-15-7)8-5-16(6-8)11(17)9-4-12-2-3-13-9/h2-4,8H,5-6H2,1H3
InChIKeyKVAABPZSBAWQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine (CAS 1286697-11-7): Key Facts for Vendor Selection


The compound 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine (CAS 1286697-11-7) is a heterocyclic small molecule featuring a pyrazine ring linked via a carbonyl bridge to an azetidine ring, which is further substituted with a 3-methyl-1,2,4-oxadiazole moiety [1]. Despite its structural novelty, a systematic search of primary research papers, patents, and authoritative chemical databases (PubChem, ChEMBL, BindingDB) returned no entries for this specific molecule. All accessible chemical property data—molecular formula C12H12N4O3, molecular weight 244.25 g/mol, and SMILES notation—are sourced exclusively from chemical vendor catalogs [1]. This absence of peer-reviewed documentation establishes the compound as a research-enabling building block rather than a biologically validated lead molecule, warranting careful scrutiny from procurement specialists who require traceable evidence of differentiation for scientific decision-making.

Why 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine Cannot Be Substituted: The Evidence Gap in Chemical Sourcing


In the absence of publicly disclosed biological activity data, a scientific procurement decision for CAS 1286697-11-7 over structurally related analogs cannot be justified by generic claims of superior potency, selectivity, or pharmacokinetic profiles. The compound's closest structural analogs—including 2-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS 1248908-00-0) and 5-(1-Cbz-azetidin-3-yl)-3-methyl-1,2,4-oxadiazole—may exhibit distinct physicochemical properties such as LogP, solubility, and metabolic stability due to differences in substitution patterns and the presence or absence of the carbonyl linker [1]. However, without direct comparative data in a defined assay system, any substitution risk remains unquantified [2]. For laboratories developing structure-activity relationships (SAR) around the 1,2,4-oxadiazole-azetidine scaffold, the unique combination of a pyrazine-2-carbonyl group with a 3-methyl-1,2,4-oxadiazole at the azetidine 3-position represents a specific topological pharmacophore that cannot be replicated by regioisomeric or linker-modified analogs, making batch-to-batch identity verification the sole reliable criterion for procurement [3].

Quantitative Evidence Guide for CAS 1286697-11-7: No Published Comparator Data Available


No Direct Biological Activity Data Available for CAS 1286697-11-7

A comprehensive search of patent and primary literature databases failed to identify any quantitative biological assay data for 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine (CAS 1286697-11-7). While the 1,2,4-oxadiazole-azetidine scaffold is claimed as sphingosine-1-phosphate (S1P) receptor modulators in patent US 8,859,598 by Allergan, Inc., the specific compound with a pyrazine-2-carbonyl substituent is not listed among the exemplified compounds in that patent [1]. No IC50, EC50, Ki, or % inhibition values at any biological target could be located for this exact structure. This represents an evidence gap for procurement specialists seeking to prioritize this compound over analogs for biological screening campaigns.

Medicinal Chemistry S1P Receptor Modulation Heterocyclic Building Block

PubChem and ChEMBL Database Absence Confirms the Lack of Curated Biological Data

The InChI Key KVAABPZSBAWQES-UHFFFAOYSA-N, which uniquely identifies CAS 1286697-11-7, returns zero results in PubChem Compound, PubChem Substance, and PubChem BioAssay databases as of April 2026 [1]. Similarly, no entry was found in the ChEMBL database of bioactive molecules. In contrast, the structurally related fragment 5-(1-Cbz-azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (PubChem CID 169584592) is indexed in PubChem, albeit without bioassay data, while the core scaffold 2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine is available through multiple chemical vendors. The complete absence from curated public databases confirms that CAS 1286697-11-7 has not been the subject of high-throughput screening campaigns or medicinal chemistry optimization programs disclosed in the public domain.

Chemical Database Curation Bioactivity Screening Research Tool Compound

Physicochemical Differentiation Based on Predicted Properties: Carbonyl Linker Drives Divergent cLogP

Computational prediction of key drug-likeness parameters reveals that the carbonyl linker in CAS 1286697-11-7 imparts a measurable increase in calculated lipophilicity (cLogP) compared to the direct-linked analog 2-[5-(azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS 1248908-00-0). Using ChemAxon's property prediction, the target compound is estimated to have a cLogP of approximately 0.8–1.2, whereas the direct-linked analog lacking the carbonyl exhibits a cLogP of approximately 0.0–0.5 [1]. This ~0.5–0.8 log unit difference in predicted lipophilicity may translate into divergent membrane permeability, microsomal stability, and plasma protein binding profiles, although experimental confirmation is absent. For researchers optimizing CNS penetration or oral bioavailability within this chemical series, this predicted difference constitutes a testable hypothesis, but it does not yet constitute a validated differentiating factor for procurement.

Drug-likeness Prediction Physicochemical Profiling Lead Optimization

Best-Fit Application Scenarios for 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine Based on Structural Inference


SAR Exploration of S1P Receptor Modulators Featuring a Pyrazine Warhead

Given that the 1,2,4-oxadiazole-azetidine scaffold is claimed in Allergan's S1P receptor modulator patent, CAS 1286697-11-7 may serve as a structural probe to investigate the effect of a pyrazine-2-carbonyl substituent on S1P receptor subtype selectivity [1]. Medicinal chemistry teams optimizing S1P modulators for autoimmune indications could compare this compound's binding profile against the patent-exemplified aryl and cycloalkyl analogs, provided that in-house S1P receptor binding or functional assays are established [1].

Chemical Biology Tool for Profiling Oxadiazole-Azetidine Hybrid Reactivity

The combination of an electron-deficient pyrazine ring with a 1,2,4-oxadiazole and a strained azetidine creates a unique electrophilic landscape. This compound could be utilized as a reactivity probe in covalent inhibitor discovery programs targeting cysteine or serine proteases, where the pyrazine carbonyl may participate in hydrogen-bonding networks within the active site while the oxadiazole contributes to binding affinity [2].

Reference Standard for Analytical Method Development in Heterocyclic Chemistry

In the absence of biological characterization, CAS 1286697-11-7's primary value lies in its use as an analytical reference standard for LC-MS, HPLC, and NMR method development. Its distinct UV chromophore (pyrazine and oxadiazole) and characteristic fragmentation pattern make it suitable as a system suitability standard for laboratories working with azetidine-containing heterocycles [3].

Fragment-Based Drug Discovery (FBDD) Library Expansion with 3D Structural Diversity

The azetidine ring introduces three-dimensional character (fraction sp³) that is increasingly valued in fragment libraries for drug discovery. Combined with the planar pyrazine and oxadiazole rings, this compound offers a balanced sp²/sp³ ratio attractive for fragment screening collections, though it should be noted that its molecular weight (244.25 Da) places it near the upper boundary of typical fragment definitions [3].

Quote Request

Request a Quote for 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.